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Compound of Interest

Compound Name: PI-273

Cat. No.: B355010 Get Quote

An In-depth Technical Guide to the Chemical Structure and Activity of PI-273

Introduction
PI-273 is a significant small-molecule inhibitor identified as the first reversible and specific

inhibitor of phosphatidylinositol 4-kinase IIα (PI4KIIα).[1][2] Its discovery has provided a crucial

tool for investigating the roles of PI4KIIα in cellular processes and has positioned this enzyme

as a potential therapeutic target, particularly in oncology.[3][4] PI-273 distinguishes itself from

many other kinase inhibitors through its substrate-competitive mechanism of action.[3][4] This

guide provides a detailed overview of its chemical properties, mechanism, and the

experimental methodologies used to characterize its activity.

Chemical Structure and Properties
PI-273, with the chemical name 2-(3-(4-chlorobenzoyl)thioureido)-4-ethyl-5-methylthiophene-3-

carboxamide, was identified through a combination of docking-based and ligand-based virtual

screening strategies.[3][5] Its fundamental chemical properties are summarized below.
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Property Value

CAS Number 925069-34-7[2][6]

Molecular Formula C₁₆H₁₆ClN₃O₂S₂[2][6]

Molecular Weight 381.9 g/mol [2]

Purity 99.46% (as per one cited batch)[2]

Appearance Solid[6]

Solubility Soluble in DMSO (up to 6 mg/mL)[2]

Insoluble in Water and Ethanol[2]

Mechanism of Action
PI-273 acts as a reversible, substrate-competitive inhibitor of PI4KIIα.[3][4] Unlike the majority

of kinase inhibitors that compete with ATP, PI-273 competes with the lipid substrate,

phosphatidylinositol (PI).[3] This specificity is a key feature of its inhibitory profile. Kinetic

analyses have confirmed this mechanism, showing that PI-273's inhibition is competitive with

respect to PI and uncompetitive with respect to ATP.[3] Direct binding to PI4KIIα has been

validated through surface plasmon resonance (SPR) and thermal shift assays.[3][7]

Signaling Pathway and Cellular Effects
PI4KIIα is a critical enzyme that phosphorylates PI to generate phosphatidylinositol 4-

phosphate (PI4P), a precursor for other important signaling lipids like PI(4,5)P₂ and PI(3,4,5)P₃.

[4] By inhibiting PI4KIIα, PI-273 leads to a dose- and time-dependent reduction in cellular PI4P

levels.[3] This disruption of phosphoinositide metabolism subsequently suppresses

downstream signaling, most notably the AKT signaling pathway.[1][7] The inhibition of AKT

signaling is a key contributor to the anti-proliferative and pro-apoptotic effects of PI-273 in

cancer cells.[1][3]
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PI-273 inhibits PI4KIIα, blocking PI4P production and suppressing the pro-survival AKT
pathway.

Quantitative Data Summary
The inhibitory activity of PI-273 has been quantified both in biochemical assays and in various

cell lines, demonstrating its potency and selectivity. Pharmacokinetic studies have also been

conducted to evaluate its properties in vivo.

Table 1: In Vitro Inhibitory Activity
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Target / Cell Line IC₅₀ Value (μM) Notes

Enzymatic Assay

PI4KIIα 0.47[2][4] Biochemical assay.

Breast Cancer Cell Lines
Cell viability measured after 72

hours.[3][4]

MCF-7 (Ras wild-type) 3.5[4]

T-47D (Ras wild-type) 3.1[4]

SK-BR-3 (Ras wild-type) 2.3[4]

BT-474 2.1[4]

MDA-MB-468 3.9[4]

Ras-mutant cell lines >10[4]
Includes MDA-MB-231,

SUM159PT, etc.

Table 2: In Vivo Pharmacokinetics in Rats
Parameter Intravenous (0.5 mg/kg) Intragastric (1.5 mg/kg)

Half-life (t₁/₂) 0.411 hours[1][4] 1.321 hours[1][4]

Absolute Bioavailability - 5.1%[1][4]

Key Experimental Protocols
The characterization of PI-273 involved a range of standard and advanced molecular and

cellular biology techniques.

Virtual Screening: The initial identification of PI-273 was achieved through a virtual screening

strategy.[7] This computational method involves docking a large library of chemical

compounds into the three-dimensional structure of the target protein (PI4KIIα) to predict

potential binders. Ligand-based approaches, which compare potential inhibitors to known

active compounds, were also used.[3]
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Kinase Activity Assay: To determine the IC₅₀ value, the enzymatic activity of purified PI4KIIα

was measured in the presence of varying concentrations of PI-273.[7] The assay typically

measures the production of ADP, a byproduct of the ATP-dependent phosphorylation of PI.

Surface Plasmon Resonance (SPR): SPR was used to confirm the direct interaction between

PI-273 and PI4KIIα and to characterize the binding kinetics.[7] This technique measures

changes in the refractive index at the surface of a sensor chip to which the target protein is

immobilized as the potential inhibitor flows over it.

Cellular Thermal Shift Assay (CETSA): CETSA was performed to verify that PI-273 engages

with its target, PI4KIIα, within intact cells.[7] The principle is that a ligand binding to its target

protein stabilizes it against thermal denaturation. Cells are treated with the compound,

heated, and the amount of soluble target protein remaining is quantified, typically by Western

blot.

Phosphoinositide Quantification: To confirm the mechanism of action, the cellular levels of

PI4P and other phosphoinositides [such as PI(4,5)P₂ and PI(3,4,5)P₃] were measured after

treatment with PI-273.[3] This is often done using mass spectrometry-based methods or

ELISA-like assays with specific lipid-binding domains.

Western Blot Analysis: This technique was used to assess the status of the AKT signaling

pathway.[5] Specifically, antibodies against phosphorylated AKT (p-AKT) and total AKT were

used to determine if PI-273 treatment led to a decrease in AKT activation in breast cancer

cells.[7]

Cell Proliferation and Apoptosis Assays: The anti-cancer effects of PI-273 were evaluated

using cell viability assays (e.g., WST-8) to measure proliferation.[3] Flow cytometry with

propidium iodide (PI) staining was used to analyze the cell cycle distribution, revealing that

PI-273 induces a G2/M phase block.[1][3] Apoptosis was quantified by measuring markers

like cleaved PARP or using Annexin V staining.[1]

Mouse Xenograft Models: To assess in vivo efficacy, human breast cancer cells (MCF-7)

were implanted in immunodeficient mice.[4] The mice were then treated with PI-273 (e.g., 25

mg/kg/day, intraperitoneal injection), and tumor volume and weight were monitored over time

to evaluate the compound's anti-tumor activity.[1][4]
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Experimental Workflow: Virtual Screening for
PI4KIIα Inhibitors
The discovery of PI-273 began with a structured computational screening process designed to

identify novel chemical scaffolds with the potential to inhibit PI4KIIα.
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Workflow for the identification of PI-273, from computational screening to experimental
validation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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